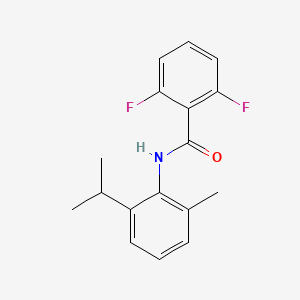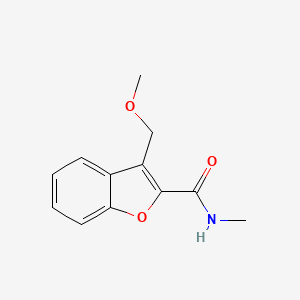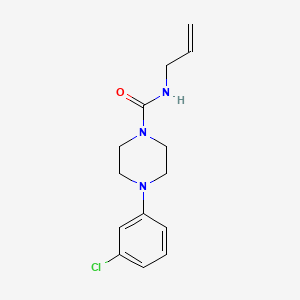
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide (referred to as compound X) is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and is structurally related to other compounds that have been shown to have biological activity.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In particular, it has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, compound X may be able to alter the expression of genes that are involved in cancer development and progression.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its activity against HDACs, it has also been shown to modulate the activity of other enzymes and receptors. For example, it has been shown to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. It has also been shown to activate a receptor called PPARγ, which is involved in the regulation of lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have activity against a number of different biological targets. However, there are also some limitations to its use. For example, it has been shown to have relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments. In addition, it has been shown to have relatively low bioavailability, which can limit its usefulness in vivo.
Direcciones Futuras
There are a number of future directions for research on compound X. One area of interest is the development of more potent and selective inhibitors of HDACs. Another area of interest is the identification of other biological targets for compound X, which could lead to the development of new drugs for a variety of different diseases. Finally, there is also interest in the development of new methods for the synthesis and purification of compound X, which could make it more widely available for use in scientific research.
Métodos De Síntesis
The synthesis of compound X involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials are commercially available and include 2,6-difluoroaniline, 2-methyl-6-propan-2-ylphenol, and benzoyl chloride. The reaction is catalyzed by a base and proceeds through a nucleophilic substitution mechanism. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Compound X has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. It has been shown to have activity against a number of different biological targets, including enzymes and receptors. In particular, compound X has been studied for its potential as an anticancer agent, as well as for its ability to modulate the immune system.
Propiedades
IUPAC Name |
2,6-difluoro-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-10(2)12-7-4-6-11(3)16(12)20-17(21)15-13(18)8-5-9-14(15)19/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYDMUINXQWASH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)

![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)
![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B7455493.png)
